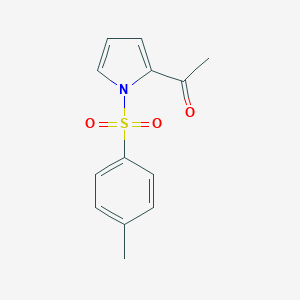

2-Acetyl-1-tosylpyrrole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-10-5-7-12(8-6-10)18(16,17)14-9-3-4-13(14)11(2)15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLYBCZMJRPTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372240 | |

| Record name | 2-Acetyl-1-tosylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129666-99-5 | |

| Record name | 2-Acetyl-1-tosylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Acetyl-1-tosylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-acetyl-1-tosylpyrrole, a valuable building block in medicinal chemistry and organic synthesis. This document details the prevalent synthetic strategies, with a focus on providing actionable experimental protocols and an analysis of the factors governing reaction outcomes. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized to facilitate understanding.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds, including pharmacologically active molecules. The presence of the electron-withdrawing tosyl group on the pyrrole nitrogen modifies the reactivity of the pyrrole ring, influencing the regioselectivity of electrophilic substitution reactions such as acylation. This guide will focus on the most common and studied method for the synthesis of this compound: the Friedel-Crafts acylation of 1-tosylpyrrole.

Synthetic Pathways

The synthesis of this compound is typically a two-step process, starting from pyrrole. The first step involves the protection of the pyrrole nitrogen with a tosyl group to form 1-tosylpyrrole. The second step is the Friedel-Crafts acylation of this intermediate to introduce the acetyl group at the C2 position.

Step 1: Synthesis of 1-Tosylpyrrole

The initial step in the synthesis is the sulfonylation of pyrrole with p-toluenesulfonyl chloride (TsCl). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Step 2: Friedel-Crafts Acylation of 1-Tosylpyrrole

The introduction of the acetyl group onto the 1-tosylpyrrole ring is achieved through a Friedel-Crafts acylation reaction. This reaction typically employs an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. A significant challenge in this step is controlling the regioselectivity, as acylation can occur at either the C2 or C3 position of the pyrrole ring.

Research has shown that the choice of Lewis acid plays a crucial role in determining the ratio of the resulting 2-acetyl and 3-acetyl isomers.

Quantitative Data Summary

The regioselectivity of the Friedel-Crafts acylation of 1-tosylpyrrole is highly dependent on the Lewis acid used. The following table summarizes the product distribution obtained with different Lewis acids when using acetyl chloride as the acetylating agent.

| Lewis Acid | This compound (%) | 3-Acetyl-1-tosylpyrrole (%) | Unreacted 1-Tosylpyrrole (%) |

| AlCl₃ | - | Predominant Product | - |

| EtAlCl₂ | 34 | 59 | 7 |

Data sourced from Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 64(10), 2104-2112.

As indicated in the table, the use of ethylaluminum dichloride (EtAlCl₂) as the Lewis acid provides a notable yield of the desired this compound, although the 3-acetyl isomer remains the major product. The use of aluminum chloride (AlCl₃) leads predominantly to the 3-acetyl derivative. This highlights the critical role of the Lewis acid in directing the acylation.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of 1-Tosylpyrrole

Materials:

-

Pyrrole

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure using Sodium Hydride:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrrole (1.0 eq) in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 1-tosylpyrrole.

Procedure using Triethylamine:

-

Dissolve pyrrole (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with water.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by silica gel chromatography.

Protocol 2: Synthesis of this compound (via Friedel-Crafts Acylation)

Materials:

-

1-Tosylpyrrole

-

Acetyl chloride

-

Ethylaluminum dichloride (EtAlCl₂) solution in hexanes

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-tosylpyrrole (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add ethylaluminum dichloride (1.1 eq) to the stirred solution.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C and monitor its progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product mixture by silica gel column chromatography to separate the this compound and 3-acetyl-1-tosylpyrrole isomers.

Conclusion

The synthesis of this compound is a feasible process for researchers in organic and medicinal chemistry. The key to a successful synthesis lies in the careful execution of the two-step procedure: the initial tosylation of pyrrole followed by a regioselective Friedel-Crafts acylation. As demonstrated, the choice of Lewis acid in the acylation step is paramount for influencing the product distribution. While the reported yields of the desired 2-acetyl isomer are moderate, the provided protocols offer a solid foundation for obtaining this valuable synthetic intermediate. Further optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may lead to improved yields and selectivity. This guide serves as a comprehensive resource to aid in the planning and execution of this important synthetic transformation.

An In-depth Technical Guide to 2-acetyl-1-tosylpyrrole: Chemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-acetyl-1-tosylpyrrole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also presents detailed information on its key precursors, 2-acetylpyrrole and 1-tosylpyrrole, to offer valuable context for researchers. Furthermore, it explores the broader significance of pyrrole derivatives in the field of drug discovery.

Core Chemical Properties of this compound

This compound, with the CAS Number 129666-99-5, is a derivative of pyrrole featuring an acetyl group at the 2-position and a tosyl (p-toluenesulfonyl) group at the 1-position. The tosyl group acts as a protecting group for the pyrrole nitrogen, enhancing its stability and modifying its reactivity.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 129666-99-5 |

| Molecular Formula | C₁₃H₁₃NO₃S |

| Molecular Weight | 263.31 g/mol |

Properties of Key Precursors

To provide a foundational understanding, the chemical properties of the immediate precursors, 2-acetylpyrrole and 1-tosylpyrrole, are summarized below. These compounds are well-characterized, and their data can offer insights into the expected behavior of this compound.

2-Acetylpyrrole

2-Acetylpyrrole is a naturally occurring compound found in various foods and is known for its characteristic aroma.[1]

Table 2: Chemical Properties of 2-Acetylpyrrole

| Property | Value | Source |

| CAS Number | 1072-83-9 | [1] |

| Molecular Formula | C₆H₇NO | [1] |

| Molecular Weight | 109.13 g/mol | [1] |

| Melting Point | 88-93 °C | [2] |

| Boiling Point | 220 °C | [2] |

| Solubility | Soluble in water and ether. | [1] |

| Appearance | White to beige crystalline powder. | [2] |

1-Tosylpyrrole

1-Tosylpyrrole serves as a key intermediate in the synthesis of various pyrrole derivatives. The tosyl group is an effective protecting group for the pyrrole nitrogen.[3]

Table 3: Chemical Properties of 1-Tosylpyrrole

| Property | Value | Source |

| CAS Number | 17639-64-4 | [4] |

| Molecular Formula | C₁₁H₁₁NO₂S | [4] |

| Molecular Weight | 221.28 g/mol | [4] |

| Melting Point | 99-102 °C | [3] |

| Boiling Point | 377.3±35.0 °C (Predicted) | [3] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3] |

| Appearance | Beige to light brown crystalline powder. | [3] |

Experimental Protocols: Synthetic Considerations

While a specific, detailed experimental protocol for the industrial-scale synthesis of this compound is not publicly documented, its synthesis can be conceptually approached through two primary routes, as depicted in the workflow below. These routes are based on standard organic chemistry transformations.

Pathway 1: Tosylation of 2-Acetylpyrrole

This approach involves the protection of the nitrogen atom of 2-acetylpyrrole with a tosyl group.

-

Materials: 2-acetylpyrrole, tosyl chloride, a suitable base (e.g., sodium hydride), and an appropriate aprotic solvent (e.g., tetrahydrofuran).

-

General Procedure: 2-acetylpyrrole would be deprotonated by the base to form the corresponding anion. This anion would then react with tosyl chloride in an SN2 reaction to yield this compound. The product would then be isolated and purified using standard techniques such as crystallization or chromatography.

Pathway 2: Friedel-Crafts Acylation of 1-Tosylpyrrole

This pathway involves the acylation of the pre-formed 1-tosylpyrrole.

-

Materials: 1-tosylpyrrole, acetyl chloride, a Lewis acid catalyst (e.g., aluminum chloride), and a non-polar solvent (e.g., dichloromethane).

-

General Procedure: 1-tosylpyrrole would be subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid. The reaction would introduce the acetyl group at the 2-position of the pyrrole ring. Workup and purification would follow standard laboratory procedures.

Role in Drug Discovery and Medicinal Chemistry

Pyrrole and its derivatives are of significant interest to the pharmaceutical industry due to their presence in a wide array of biologically active compounds.[5][6] The pyrrole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[7]

The introduction of a tosyl group, as in this compound, serves multiple purposes in a drug discovery context:

-

Chemical Stability: The electron-withdrawing nature of the tosyl group can protect the pyrrole ring from degradation.

-

Modulation of Physicochemical Properties: The tosyl group can influence key drug-like properties such as lipophilicity and solubility.

-

Synthetic Handle: The tosyl group can be a site for further chemical modification or can be removed at a later synthetic stage.

While no specific biological activities or signaling pathway interactions have been reported for this compound itself, the broader class of substituted pyrroles has been investigated for a range of therapeutic applications, including as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase.[8] The general workflow for assessing the chemical safety and potential biological activity of such novel compounds often involves a tiered approach, starting with in silico predictions and progressing to targeted in vitro testing.

References

- 1. 2-Acetylpyrrole | C6H7NO | CID 14079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Acetyl pyrrole | 1072-83-9 [chemicalbook.com]

- 3. 1-Tosylpyrrole | 17639-64-4 [chemicalbook.com]

- 4. 1-Tosylpyrrole | C11H11NO2S | CID 640087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Acetyl-1-Tosylpyrrole: A Technical Guide

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for 2-acetyl-1-tosylpyrrole. This document compiles essential data including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of reference and comparison. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data

The characterization of this compound is crucial for its identification and quality control in research and development. The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum helps in identifying the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

Note: While specific NMR data for this compound was not found in the immediate search results, the synthesis of related N-substituted pyrroles is well-documented. Spectroscopic characterization is a standard procedure following such syntheses, and researchers are encouraged to consult primary literature for detailed spectral assignments upon synthesis.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not explicitly found in search results |

Note: For the closely related compound, 2-acetyl-1-(phenylsulfonyl)pyrrole, an FTIR spectrum is available which can serve as a useful reference. Key absorptions would be expected for the C=O stretch of the acetyl group and the S=O stretches of the tosyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Relative Intensity (%) | Assignment |

| Data not explicitly found in search results |

Note: The mass spectrum of the parent compound, 2-acetylpyrrole, shows a molecular ion peak corresponding to its molecular weight. For this compound, the molecular ion peak would be expected at a mass corresponding to the addition of a tosyl group (C₇H₅SO₂) to the 2-acetylpyrrole molecule.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via the Friedel-Crafts acylation of 1-tosylpyrrole. This method is a standard and effective way to introduce an acetyl group onto the pyrrole ring.

Friedel-Crafts Acylation of 1-Tosylpyrrole

This procedure is based on established methods for the acylation of N-sulfonylated pyrroles.[1]

Materials:

-

1-Tosylpyrrole

-

Acetyl chloride (AcCl) or Acetic anhydride (Ac₂O)

-

Aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add acetyl chloride (or acetic anhydride) dropwise to the stirred suspension.

-

After the addition is complete, add a solution of 1-tosylpyrrole in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for a specified time, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Formation of 2-acetyl-1-tosylpyrrole

This technical guide provides a comprehensive overview of the mechanism of formation for this compound, a key synthetic intermediate. The document details the underlying chemical principles, presents quantitative data from key studies, outlines experimental protocols, and provides visual diagrams to elucidate the reaction pathways.

Introduction: The Significance of Acylpyrroles

Pyrrole derivatives are fundamental heterocyclic structures found in a vast array of natural products, pharmaceuticals, and functional materials. The introduction of an acyl group onto the pyrrole ring, particularly at the C2 position, yields acylpyrroles that are versatile building blocks for more complex molecular architectures. The tosyl group (p-toluenesulfonyl) serves as an effective protecting group for the pyrrole nitrogen, enhancing its stability and modulating its reactivity during electrophilic substitution reactions such as Friedel-Crafts acylation.

Core Mechanism: Friedel-Crafts Acylation of 1-Tosylpyrrole

The primary method for synthesizing this compound is the Friedel-Crafts acylation of 1-tosylpyrrole. This reaction is a classic example of electrophilic aromatic substitution. The general mechanism involves the activation of an acylating agent (typically acetyl chloride or acetic anhydride) by a Lewis acid catalyst to generate a highly reactive electrophile, the acylium ion.[1][2] This electrophile then attacks the electron-rich pyrrole ring.

The regioselectivity of this acylation (attack at the C2 vs. C3 position) is a critical aspect and is highly dependent on the choice of Lewis acid and the reaction conditions.[3]

Formation of the Electrophile: The Acylium Ion

The reaction is initiated by the coordination of the Lewis acid (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) to the acylating agent. In the case of acetyl chloride, the Lewis acid complexes with the chlorine atom, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion (CH₃CO⁺).[1][2]

References

An In-depth Technical Guide to 2-Acetyl-1-tosylpyrrole: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-acetyl-1-tosylpyrrole, a derivative of the naturally occurring flavor compound 2-acetylpyrrole. While the history of this compound itself is not extensively documented, its chemical lineage and synthetic pathways are well-established within the broader context of pyrrole chemistry. This document details the probable synthetic routes to this compound, building upon the known syntheses of its precursor, 2-acetylpyrrole. Detailed experimental protocols for these foundational reactions are provided, along with a discussion of the compound's characterization. Furthermore, this guide explores the potential applications of this compound in medicinal chemistry and drug development, drawing parallels from the biological activities of related N-substituted pyrrole derivatives. All quantitative data from related compounds is summarized, and key chemical transformations are visualized using Graphviz diagrams.

Introduction

Pyrrole, a five-membered aromatic heterocycle, is a fundamental scaffold in a vast array of natural products and synthetic compounds with significant biological activities.[1] Its derivatives are integral to the structure of vital molecules such as heme, chlorophyll, and vitamin B12. In the realm of medicinal chemistry, the pyrrole nucleus is a common feature in drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and antiviral agents.[1]

2-Acetylpyrrole is a naturally occurring pyrrole derivative found in a variety of food products, contributing to their characteristic roasted and nutty aromas.[2][3] Beyond its role as a flavor component, 2-acetylpyrrole serves as a versatile chemical intermediate for the synthesis of more complex molecules.[2] The introduction of a tosyl (p-toluenesulfonyl) group onto the pyrrole nitrogen to form this compound significantly alters the electronic properties and reactivity of the molecule. The electron-withdrawing nature of the tosyl group enhances the electrophilicity of the pyrrole ring, making it a valuable synthon in organic synthesis.

This guide delves into the discovery and history of this compound, primarily through the lens of its precursor's synthesis and the general chemistry of N-tosylation.

Discovery and History

There is no specific record of a "discovery" of this compound in the traditional sense of isolating a novel natural product. Its existence is a result of synthetic organic chemistry, likely first prepared as an intermediate or a model compound in studies involving the modification of the pyrrole ring. The history of this compound is therefore intrinsically linked to the development of methods for the synthesis of 2-acetylpyrrole and the N-tosylation of pyrroles.

The precursor, 2-acetylpyrrole, has been known for a considerable time, primarily due to its identification as a key flavor component in many cooked foods.[4] Its synthesis was first achieved through classical organic reactions. The development of synthetic routes to N-substituted pyrroles, including N-sulfonylated derivatives, has been an active area of research, driven by the desire to modulate the chemical and biological properties of the pyrrole scaffold.[5] The tosyl group, in particular, is a widely used protecting and activating group in organic synthesis.[6]

Synthetic Methodologies

The synthesis of this compound can be logically approached as a two-stage process: first, the synthesis of the precursor 2-acetylpyrrole, followed by the N-tosylation of the pyrrole ring.

Synthesis of 2-Acetylpyrrole

Two primary classical methods for the synthesis of 2-acetylpyrrole are the Friedel-Crafts acylation of pyrrole and the Paal-Knorr synthesis.

This method involves the reaction of pyrrole with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation of Pyrrole

-

Materials: Pyrrole, acetic anhydride, zinc chloride (catalyst), diethyl ether, sodium acetate, and water.

-

Procedure:

-

In a reaction flask, a solution of freshly distilled pyrrole in anhydrous diethyl ether is prepared.

-

Anhydrous zinc chloride is added as the catalyst.

-

A solution of acetic anhydride and sodium acetate in diethyl ether is added dropwise to the pyrrole solution with stirring.

-

The reaction mixture is refluxed for a specified period.

-

After cooling, the reaction is quenched with water.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or chromatography to yield 2-acetylpyrrole.[7]

-

Logical Workflow for Friedel-Crafts Acylation

Caption: Workflow for the synthesis of 2-acetylpyrrole via Friedel-Crafts acylation.

The Paal-Knorr synthesis provides an alternative route to substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. For 2-acetylpyrrole, a suitable 1,4-dicarbonyl precursor would be required.

N-Tosylation of 2-Acetylpyrrole

The introduction of a tosyl group onto the nitrogen atom of 2-acetylpyrrole is typically achieved by reacting it with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base.

Experimental Protocol: N-Tosylation of 2-Acetylpyrrole

-

Materials: 2-Acetylpyrrole, p-toluenesulfonyl chloride (TsCl), sodium hydride (NaH) or a tertiary amine base (e.g., triethylamine), and an aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).

-

Procedure:

-

To a solution of 2-acetylpyrrole in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), sodium hydride is added portion-wise at 0 °C. The mixture is stirred to allow for the formation of the pyrrolide anion.

-

A solution of p-toluenesulfonyl chloride in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is carefully quenched with water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford this compound.[8]

-

Logical Workflow for N-Tosylation

Caption: Workflow for the synthesis of this compound from 2-acetylpyrrole.

Characterization

The structure of this compound would be confirmed using standard spectroscopic techniques.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons of the tosyl group (two doublets), pyrrole ring protons (three distinct multiplets or doublets of doublets), methyl protons of the acetyl group (singlet), and methyl protons of the tosyl group (singlet). |

| ¹³C NMR | Carbonyl carbon of the acetyl group, aromatic carbons of the tosyl group, carbons of the pyrrole ring, methyl carbon of the acetyl group, and methyl carbon of the tosyl group. |

| FT-IR | Strong absorption for the C=O stretch of the ketone, characteristic absorptions for the S=O stretches of the sulfonyl group, and C-H and C=C stretching vibrations of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₁₃NO₃S). Fragmentation patterns would likely show loss of the tosyl group and the acetyl group. |

Applications in Drug Development and Medicinal Chemistry

While there is a lack of specific biological data for this compound, its structural motifs suggest potential applications in drug discovery. The pyrrole core is a well-established pharmacophore, and the introduction of a tosyl group can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug-likeness.

N-substituted pyrrole derivatives have been investigated for a range of biological activities. For instance, pyrrole-based chalcones synthesized from 2-acetyl-1-methylpyrrole have demonstrated antimicrobial and anticancer properties.[9] This suggests that this compound could serve as a valuable intermediate for the synthesis of novel bioactive compounds. The tosyl group can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the pyrrole nitrogen.

Signaling Pathway Hypothesis

Caption: Hypothetical signaling pathway for a drug derived from this compound.

Quantitative Data of Related Compounds

Although no specific quantitative biological data for this compound has been found, data from structurally related N-substituted 2-acetylpyrrole derivatives can provide insights into the potential of this chemical class.

Table 2: Biological Activity of N-Substituted Pyrrole Derivatives

| Compound Class | Target Organism/Cell Line | Activity Metric | Reported Value | Reference |

| Pyrrole-based chalcones | Candida krusei | MIC | Not specified | [9] |

| Pyrrole-based chalcones | HepG2 (human liver cancer) | IC₅₀ | Not specified | [9] |

| Polysubstituted pyrroles | Acetylcholinesterase (AChE) | IC₅₀ | 2.95 ± 1.31 µM | [10] |

Note: The reported values are for derivatives and not this compound itself.

Conclusion

This compound is a synthetically accessible derivative of the naturally occurring flavor compound 2-acetylpyrrole. While its specific discovery and history are not well-documented, its synthesis can be reliably predicted based on established organic chemistry principles. The compound holds potential as a versatile intermediate in medicinal chemistry, offering a scaffold that can be further elaborated to generate novel molecules with potential therapeutic applications. Further research is warranted to explore the specific biological activities of this compound and its derivatives to fully elucidate their potential in drug discovery and development. The detailed synthetic protocols and characterization data provided in this guide serve as a valuable resource for researchers interested in exploring the chemistry and potential applications of this and related pyrrole compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Acetylpyrrole | C6H7NO | CID 14079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2010149744A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]

- 5. Pyrrole synthesis [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, in silico and biological evaluations of novel polysubstituted pyrroles as selective acetylcholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Acetyl-1-tosylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2-acetyl-1-tosylpyrrole. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted values and data from analogous compounds, namely 2-acetylpyrrole and 1-tosylpyrrole, to offer a thorough understanding of its expected properties and reactivity.

Chemical Identity and Physical Properties

This compound, with the CAS number 129666-99-5, is a derivative of pyrrole featuring an acetyl group at the 2-position and a tosyl (p-toluenesulfonyl) group attached to the nitrogen atom.[1] Its molecular formula is C13H13NO3S, and it has a molecular weight of 263.31 g/mol .[1]

While specific experimental data for the physical properties of this compound are not widely available, predicted values and data from related compounds provide valuable insights.

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound | 2-Acetylpyrrole | 1-Tosylpyrrole |

| Molecular Formula | C13H13NO3S[1] | C6H7NO[2] | C11H11NO2S[3] |

| Molecular Weight | 263.31 g/mol [1] | 109.13 g/mol [2] | 221.28 g/mol [3] |

| Melting Point | Not available | 88-93 °C[4] | Not available |

| Boiling Point | 442.1 ± 47.0 °C (Predicted)[5] | 220.9 ± 13.0 °C[4] | Not available |

| Density | 1.24 ± 0.1 g/cm³ (Predicted)[5] | 1.1 ± 0.1 g/cm³[4] | Not available |

| Storage Temperature | 2-8 °C[5] | Not available | Not available |

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of chemical compounds. While a complete set of spectra for this compound is not publicly available, data for its constituent parts, 2-acetylpyrrole and 1-tosylpyrrole, can be used for interpretation and prediction.

Table 2: Key Spectral Data for Related Compounds

| Spectral Data | 2-Acetylpyrrole | 1-Tosylpyrrole |

| ¹H NMR | Signals corresponding to the pyrrole ring protons and the acetyl group methyl protons. | Signals for the tosyl group's aromatic and methyl protons, as well as the pyrrole ring protons. |

| ¹³C NMR | Resonances for the pyrrole ring carbons and the acetyl group carbonyl and methyl carbons. | Resonances for the tosyl group's aromatic and methyl carbons, and the pyrrole ring carbons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching of the ketone, and C-N stretching of the pyrrole ring. | Characteristic peaks for S=O stretching of the sulfonyl group, C-S stretching, and C-N stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. | Molecular ion peak corresponding to its molecular weight. |

An FTIR spectrum for the closely related compound, 2-acetyl-1-(phenylsulfonyl)pyrrole, is available and can provide an approximation of the expected vibrational modes for this compound.

Reactivity and Stability

The reactivity of this compound is influenced by the electron-withdrawing nature of both the acetyl and tosyl groups. The tosyl group, in particular, enhances the electrophilicity of the pyrrole ring, making it susceptible to nucleophilic attack. It also serves as a protecting group for the pyrrole nitrogen, which can be removed under specific conditions.

The stability of the compound is considered moderate, with a recommended storage temperature of 2-8°C.[5] It is advisable to protect it from heat, flames, and sparks, and to avoid contact with oxidizing agents.[6] Hazardous combustion products may include carbon monoxide, nitrogen oxides, and sulfur oxides.[6]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the public domain, a general procedure can be inferred from the synthesis of related N-acylpyrroles and N-tosylpyrroles. The following represents a plausible synthetic route.

General Synthesis of N-Acylpyrroles:

A common method for the acylation of pyrroles involves the use of an acylating agent in the presence of a base. For N-acylation, the pyrrole nitrogen is first deprotonated, followed by the addition of the acylating agent.

General Synthesis of N-Tosylpyrroles:

The tosylation of pyrrole is typically achieved by reacting pyrrole with tosyl chloride in the presence of a base, such as potassium hydroxide.

A potential synthetic pathway for this compound could involve the initial synthesis of 2-acetylpyrrole, followed by the tosylation of the pyrrole nitrogen.

Logical Relationships in Reactivity

The chemical behavior of this compound is governed by the interplay of its functional groups. The electron-withdrawing effects of the tosyl and acetyl groups deactivate the pyrrole ring towards electrophilic substitution but activate it for nucleophilic attack.

Experimental Workflow for Characterization

A standard workflow for the characterization of a newly synthesized batch of this compound would involve a series of analytical techniques to confirm its identity, purity, and structure.

Conclusion

This compound is a multifaceted molecule with potential applications in organic synthesis and medicinal chemistry. While comprehensive experimental data for this specific compound is limited, this guide provides a robust framework for understanding its physical and chemical characteristics based on predicted values and data from analogous compounds. The provided experimental workflows and reactivity diagrams offer a solid foundation for researchers and scientists working with this and related pyrrole derivatives. Further experimental investigation is warranted to fully elucidate the properties of this compound.

References

- 1. This compound | CAS 129666-99-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 2-Acetylpyrrole | C6H7NO | CID 14079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Tosylpyrrole | C11H11NO2S | CID 640087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Acetyl-1H-pyrrole | CAS#:1072-83-9 | Chemsrc [chemsrc.com]

- 5. This compound CAS#: 129666-99-5 [amp.chemicalbook.com]

- 6. 2-乙酰基-1-甲苯磺酰基吡咯 - CAS号 129666-99-5 - 摩熵化学 [molaid.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-acetyl-1-tosylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-acetyl-1-tosylpyrrole is a derivative of pyrrole, a fundamental heterocyclic aromatic compound. The introduction of an acetyl group at the 2-position and a tosyl group at the 1-position (on the nitrogen atom) is expected to significantly influence its physicochemical properties, including solubility and stability. The acetyl group, a ketone, can participate in hydrogen bonding and influences the molecule's polarity. The tosyl group, a strong electron-withdrawing group, will affect the electron density of the pyrrole ring and the overall stability of the compound. This guide aims to provide a detailed technical overview of the predicted solubility and stability of this compound, along with proposed experimental protocols for their determination.

Data Presentation: Physicochemical Properties

The following tables summarize the known quantitative data for the parent compounds, 2-acetylpyrrole and 1-tosylpyrrole, to provide a basis for predicting the properties of this compound.

Table 1: Physicochemical Properties of 2-Acetylpyrrole

| Property | Value |

| Molecular Formula | C₆H₇NO |

| Molecular Weight | 109.13 g/mol |

| Physical State | Solid |

| Melting Point | 90 °C |

| Boiling Point | 220 °C |

| Solubility | Soluble in water and ether. |

Table 2: Physicochemical Properties of 1-Tosylpyrrole

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂S |

| Molecular Weight | 221.28 g/mol |

| Physical State | Beige to light brown crystalline powder |

| Melting Point | 99-102 °C |

| Solubility | Sparingly soluble in chloroform and methanol. |

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₃H₁₃NO₃S | Combination of 2-acetylpyrrole and tosyl group, with loss of H from pyrrole N. |

| Molecular Weight | 263.31 g/mol | Sum of atomic masses. |

| Physical State | Crystalline solid | Based on the properties of 1-tosylpyrrole. |

| Melting Point | Likely > 100 °C | The addition of the acetyl group to 1-tosylpyrrole would likely increase the melting point due to increased molecular weight and potential for intermolecular interactions. |

| Solubility | Predicted to have low solubility in water and higher solubility in moderately polar to polar aprotic organic solvents (e.g., dichloromethane, ethyl acetate, acetone). | The nonpolar tosyl group and the pyrrole ring will decrease water solubility. The acetyl group may provide some polarity, enhancing solubility in organic solvents. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are proposed below.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from the known procedures for the acylation of N-p-toluenesulfonylpyrrole. The Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole can lead to a mixture of 2- and 3-acyl isomers. The use of weaker Lewis acids tends to favor the formation of the 2-isomer.

Materials:

-

N-p-toluenesulfonylpyrrole

-

Acetyl chloride

-

Tin(IV) chloride (SnCl₄) or Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve N-p-toluenesulfonylpyrrole (1 equivalent) in anhydrous DCM in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Lewis acid (e.g., SnCl₄, 1.1 equivalents) to the stirred solution.

-

Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the this compound isomer.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Solubility Determination

A standard shake-flask method can be employed to determine the solubility in various solvents.

Procedure:

-

Add an excess amount of purified this compound to a known volume of the selected solvent (e.g., water, ethanol, ethyl acetate, dichloromethane) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the solubility in mg/mL or mol/L.

Stability Assessment

The stability of this compound can be assessed under various stress conditions.

3.3.1. Hydrolytic Stability

Procedure:

-

Prepare solutions of this compound in aqueous buffers at different pH values (e.g., pH 2, 7, and 9).

-

Store the solutions at a constant temperature (e.g., 37 °C).

-

At specified time intervals, withdraw aliquots and analyze the remaining concentration of this compound and the formation of any degradation products by HPLC. The primary degradation product is expected to be 2-acetylpyrrole resulting from the hydrolysis of the tosyl group.[1]

3.3.2. Thermal Stability

Procedure:

-

Perform Thermogravimetric Analysis (TGA) on a sample of this compound.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

Monitor the weight loss as a function of temperature to determine the decomposition temperature.

3.3.3. Photostability

Procedure:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Expose the solution to a controlled light source (e.g., a UV lamp with a specific wavelength) for a defined period.

-

Keep a control sample in the dark.

-

At various time points, analyze both the exposed and control samples by HPLC to quantify the degradation of the parent compound and the appearance of photoproducts. Pyrrole-based colorants are known to exhibit good photostability.[2]

Mandatory Visualization

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

References

An In-depth Technical Guide on the Potential Biological Activity of 2-Acetyl-1-tosylpyrrole

Disclaimer: Direct experimental data on the biological activity of 2-acetyl-1-tosylpyrrole is not currently available in the public domain. This guide provides an analysis of its potential biological activities based on the known functions of structurally related compounds, including N-sulfonylated pyrroles and other 2-acetylpyrrole derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigations.

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The introduction of a tosyl group at the N1 position and an acetyl group at the C2 position of the pyrrole ring, yielding this compound, results in a molecule with distinct electronic and steric properties that may confer novel biological activities. This technical guide explores the potential biological activities of this compound by examining the established activities of analogous compounds.

Potential Anticancer Activity

The N-sulfonylated pyrrole motif is a recurring feature in compounds with demonstrated anticancer properties. The tosyl group can influence the molecule's lipophilicity, cell permeability, and interaction with biological targets.

Cytotoxicity against Cancer Cell Lines

N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human tumor cell lines. Notably, certain derivatives have exhibited potent cytotoxic effects with IC50 values in the low micromolar range[1]. Based on these findings, it is plausible that this compound could exhibit similar cytotoxic activity.

Table 1: Anticancer Activity of N-Sulfonylated Pyrrole Analogs [1]

| Compound | Cell Line | IC50 (µM) |

| N-(quinolin-8-yl)-4-(1H-pyrrol-1-yl)benzenesulfonamide | HCT-116 | 3 |

| MCF-7 | 5 | |

| HeLa | 7 |

Furthermore, a novel Dishevelled 1 (DVL1) inhibitor, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, which also contains an N-sulfonyl group, has shown potent inhibition of the WNT signaling pathway with an EC50 of 0.49 ± 0.11 µM[2]. This suggests that N-sulfonylated heterocyclic compounds can act as specific pathway inhibitors.

Potential Mechanism of Action: WNT Signaling Pathway Inhibition

The WNT signaling pathway is frequently dysregulated in various cancers. The inhibition of key components of this pathway, such as DVL, is a promising therapeutic strategy. Given that a structurally related N-sulfonylated indole derivative inhibits DVL1, it is conceivable that this compound could also modulate this pathway[2].

Caption: Hypothesized inhibition of the WNT signaling pathway by this compound.

Potential Antimicrobial Activity

Chalcones derived from 2-acetyl-1-methylpyrrole have demonstrated notable antimicrobial effects. The structural similarity suggests that this compound could also possess antibacterial and antifungal properties.

Antibacterial and Antifungal Efficacy

A series of pyrrole-based chalcones were synthesized and evaluated for their in vitro antimicrobial activity. Several compounds exhibited significant inhibitory effects against pathogenic bacteria and fungi[3].

Table 2: Antimicrobial Activity of 2-Acetyl-1-methylpyrrole Chalcone Derivatives [3]

| Compound | Microorganism | MIC (µg/mL) |

| 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one | Enterococcus faecalis | 100 |

| 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(3,4-dichlorophenyl)furan-2-yl)prop-2-en-1-one | Enterococcus faecalis | 100 |

| 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one | Candida albicans | 50 |

| 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one | Candida albicans | 50 |

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of compounds structurally related to this compound. These methods can be adapted for the investigation of the target compound.

General Synthesis of N-Sulfonylated Pyrroles

A common method for the synthesis of N-substituted pyrroles is the Paal-Knorr pyrrole condensation. For N-sulfonylated derivatives, a typical procedure involves the reaction of an amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst[1].

Caption: General workflow for the synthesis of N-substituted pyrroles.

Protocol for the Synthesis of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides: [1] A mixture of the appropriate 4-amino-N-(aryl/heteroaryl)benzenesulfonamide (1 mmol) and 2,5-dimethoxytetrahydrofuran (1.1 mmol) in glacial acetic acid (5 mL) is heated at reflux for 30 minutes. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol for MTT Assay: [1]

-

Human cancer cells (e.g., HeLa, HCT-116, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compound for 72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol for Broth Microdilution: [3]

-

A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

-

Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While direct experimental evidence for the biological activity of this compound is lacking, a comprehensive analysis of structurally related compounds strongly suggests its potential as a bioactive molecule. The presence of the N-tosyl group in conjunction with the 2-acetylpyrrole core indicates a high probability of anticancer and antimicrobial properties. The data and protocols presented in this guide provide a solid foundation for initiating research into the synthesis and biological evaluation of this compound. Further investigation is warranted to elucidate its specific molecular targets and mechanisms of action, which could lead to the development of novel therapeutic agents.

References

Theoretical Exploration of 2-Acetyl-1-Tosylpyrrole: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of 2-acetyl-1-tosylpyrrole, a substituted pyrrole derivative. In the absence of direct experimental and computational studies on this specific molecule, this paper synthesizes available data on the constituent moieties, 2-acetylpyrrole and N-tosylpyrroles, to project the physicochemical properties, reactivity, and spectroscopic characteristics of the title compound. This document is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, offering insights into its potential behavior and outlining a roadmap for future computational and experimental investigations.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active compounds and functional materials.[1] The introduction of an acetyl group at the C2 position and a tosyl group at the N1 position of the pyrrole ring is anticipated to significantly modulate its electronic properties and chemical reactivity. The 2-acetyl group, a deactivating meta-directing group, and the N-tosyl group, a strong electron-withdrawing group, collectively influence the aromaticity and nucleophilicity of the pyrrole core. This whitepaper aims to provide a theoretical framework for understanding this compound, thereby guiding its potential applications in medicinal chemistry and organic synthesis.

Projected Physicochemical and Spectroscopic Properties

The properties of this compound can be extrapolated from the known data of 2-acetylpyrrole and the general effects of N-tosylation on the pyrrole ring.

Physicochemical Properties of 2-Acetylpyrrole

The foundational moiety, 2-acetylpyrrole, is a well-characterized compound. Its key properties are summarized in the table below. The introduction of the bulky, electron-withdrawing tosyl group is expected to increase the melting point, boiling point, and molecular weight, while likely decreasing its solubility in non-polar solvents.

| Property | Value for 2-Acetylpyrrole | Reference |

| Molecular Formula | C₆H₇NO | |

| Molecular Weight | 109.13 g/mol | |

| Appearance | White to beige crystalline powder | [2] |

| Melting Point | 88-93 °C | |

| Boiling Point | 220 °C | |

| SMILES | CC(=O)c1ccc[nH]1 |

Spectroscopic Data of 2-Acetylpyrrole

The spectroscopic data for 2-acetylpyrrole provides a baseline for predicting the spectral characteristics of its N-tosylated derivative.

¹H NMR Spectroscopy of 2-Acetylpyrrole (90 MHz, CDCl₃) [3]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.4 (broad s) | Singlet (broad) | 1H | N-H |

| 6.9-7.0 (m) | Multiplet | 1H | H5 |

| 6.8-6.9 (m) | Multiplet | 1H | H3 |

| 6.1-6.2 (m) | Multiplet | 1H | H4 |

| 2.4 (s) | Singlet | 3H | -COCH₃ |

¹³C NMR Spectroscopy of 2-Acetylpyrrole (25.16 MHz, CDCl₃) [3]

| Chemical Shift (ppm) | Assignment |

| 188.46 | C=O |

| 132.17 | C2 |

| 125.58 | C5 |

| 117.51 | C3 |

| 110.48 | C4 |

| 25.43 | -COCH₃ |

Infrared (IR) Spectroscopy of 2-Acetylpyrrole [4]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch |

| ~1650 | C=O stretch |

For this compound, the broad N-H signal in the ¹H NMR spectrum will be absent. The protons on the tosyl group will appear in the aromatic region (around 7-8 ppm), and a singlet for the tosyl methyl group will be present around 2.4 ppm. In the ¹³C NMR spectrum, additional signals for the tosyl group carbons will be observed. The IR spectrum will lack the N-H stretching band.

Theoretical Considerations of Reactivity

The N-tosyl group is a strong electron-withdrawing group that significantly decreases the electron density of the pyrrole ring, thereby deactivating it towards electrophilic aromatic substitution. This deactivation is expected to be more pronounced than that caused by the 2-acetyl group alone.

Electrophilic Aromatic Substitution

While N-tosylpyrroles are generally less reactive towards electrophiles, acylation has been reported to occur.[5] For this compound, any further electrophilic substitution would be highly disfavored due to the presence of two deactivating groups. If a reaction were to occur under harsh conditions, the substitution would likely be directed to the C4 position, as the C3 and C5 positions are more deactivated by the adjacent acetyl and tosyl groups, respectively.

Nucleophilic Reactions

The acetyl group's carbonyl carbon is susceptible to nucleophilic attack. Standard carbonyl chemistry, such as reductions, Grignard reactions, and Wittig reactions, should be feasible. The N-tosyl group is generally stable under these conditions but can be cleaved under specific reductive conditions.[6]

Proposed Experimental and Computational Workflows

To validate the theoretical considerations presented, a structured experimental and computational approach is necessary.

Synthesis Protocol

A plausible synthetic route to this compound would involve the N-tosylation of 2-acetylpyrrole.

Reaction: 2-acetylpyrrole + p-toluenesulfonyl chloride → this compound

Detailed Methodology:

-

Dissolve 2-acetylpyrrole in a suitable aprotic solvent (e.g., THF, DCM).

-

Add a base (e.g., triethylamine, pyridine, or sodium hydride for deprotonation).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up the reaction by washing with water and brine, followed by drying over an anhydrous salt (e.g., MgSO₄).

-

Purify the crude product by column chromatography or recrystallization.

Computational Analysis Workflow

A systematic computational study would provide significant insights into the molecule's structure and properties.

Caption: Proposed workflow for computational analysis.

Logical Relationships and Reactivity Summary

The interplay between the acetyl and tosyl groups dictates the overall chemical behavior of the molecule.

Caption: Functional group effects on reactivity.

Conclusion

This technical guide provides a foundational theoretical understanding of this compound by synthesizing information from its constituent moieties. The presence of both the 2-acetyl and N-tosyl groups is predicted to render the pyrrole ring electron-deficient, significantly influencing its reactivity, particularly towards electrophilic substitution. The provided synthetic and computational workflows offer a clear path for future experimental validation and in-depth characterization of this molecule. Such studies will be crucial in unlocking its potential in drug discovery and organic synthesis.

References

- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 2. 2-Acetyl pyrrole | 1072-83-9 [chemicalbook.com]

- 3. 2-Acetylpyrrole | C6H7NO | CID 14079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Synthesis of 2-Acetyl-1-Tosylpyrrole: A Technical Guide to a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis of 2-acetyl-1-tosylpyrrole, a valuable heterocyclic building block in medicinal chemistry and materials science. The tosyl group serves as a robust protecting group for the pyrrole nitrogen, enabling regioselective functionalization of the pyrrole ring. The subsequent acetyl group at the 2-position offers a versatile handle for further chemical transformations. This document outlines the primary synthetic route, focusing on the Friedel-Crafts acylation of 1-tosylpyrrole, and provides detailed experimental protocols and quantitative data to aid in the practical application of this methodology.

Core Synthesis Strategy: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 1-tosylpyrrole. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the pyrrole ring, typically using acetyl chloride or acetic anhydride as the acylating agent in the presence of a Lewis acid catalyst.

A critical aspect of this synthesis is the regioselectivity of the acylation. While electrophilic substitution on the pyrrole ring generally favors the 2-position, the presence of the electron-withdrawing tosyl group on the nitrogen atom and the choice of Lewis acid can significantly influence the position of acylation. Strong Lewis acids, such as aluminum chloride (AlCl₃), when used in stoichiometric amounts or greater, have been shown to favor the formation of the 3-acetyl isomer through the formation of an organoaluminum intermediate.[1] However, by carefully selecting the Lewis acid and modulating the reaction conditions, the desired 2-acetyl isomer can be obtained. Specifically, the use of weaker Lewis acids or substoichiometric amounts of a strong Lewis acid like AlCl₃ can increase the proportion of the 2-acyl product.[1]

Logical Workflow for Friedel-Crafts Acylation

Caption: General workflow for the Friedel-Crafts synthesis.

Quantitative Data: Influence of Lewis Acid Stoichiometry on Regioselectivity

The molar ratio of the Lewis acid to the 1-tosylpyrrole substrate is a determining factor in the regiochemical outcome of the acetylation. The following table summarizes the product distribution from the Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole with acetic anhydride using varying equivalents of aluminum chloride (AlCl₃) in dichloromethane.

| Equivalents of AlCl₃ | 3-Acetyl-1-tosylpyrrole (%) | This compound (%) | Starting Material (%) | Reference |

| 1.5 | 48 | 37 | 15 | [1] |

| 1.2 | 34 | 41 | 25 | [1] |

As the data indicates, decreasing the equivalents of AlCl₃ from 1.5 to 1.2 leads to a notable increase in the proportion of the desired this compound isomer relative to the 3-acetyl isomer, albeit with a decrease in overall conversion.[1] This highlights the ability to tune the regioselectivity by careful control of the reaction stoichiometry.

Experimental Protocols

The following are representative experimental procedures for the synthesis of 1-tosylpyrrole and its subsequent Friedel-Crafts acetylation to yield this compound.

Synthesis of 1-Tosylpyrrole (Precursor)

This procedure outlines the tosylation of pyrrole to generate the starting material for the acylation reaction.

Materials:

-

Pyrrole

-

Sodium hydride (60% dispersion in mineral oil)

-

p-Toluenesulfonyl chloride

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

Anhydrous sodium sulfate

-

Methanol

Procedure:

-

Under a nitrogen atmosphere, slowly add a solution of pyrrole (1.0 eq) in anhydrous THF to a stirred suspension of sodium hydride (1.05 eq) in anhydrous THF at room temperature.

-

Stir the resulting mixture for 30 minutes at room temperature.

-

Add a solution of p-toluenesulfonyl chloride (1.0 eq) in anhydrous THF to the reaction mixture.

-

Continue stirring at room temperature for 3 hours.

-

After the reaction is complete (monitored by TLC), cautiously add water to quench the reaction.

-

Separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a mixture of methanol and water to afford pure 1-tosyl-1H-pyrrole.

Friedel-Crafts Acetylation of 1-Tosylpyrrole

This procedure describes the acetylation of 1-tosylpyrrole. The stoichiometry of AlCl₃ can be adjusted as indicated in the quantitative data table to influence the isomer ratio.

Materials:

-

1-Tosylpyrrole

-

Acetic anhydride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2-1.5 eq) in anhydrous dichloromethane at 0 °C (ice/water bath), add acetic anhydride (1.1 eq) dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of 1-tosylpyrrole (1.0 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the 2-acetyl and 3-acetyl isomers.

Mechanistic Pathway of Friedel-Crafts Acylation

The following diagram illustrates the generally accepted mechanism for the Friedel-Crafts acylation reaction.

Caption: Key steps in the Friedel-Crafts acylation mechanism.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and optimization of reaction conditions for their specific applications.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Acetyl-1-tosylpyrrole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-acetyl-1-tosylpyrrole, a versatile heterocyclic building block. The protocols detailed below are based on established synthetic methodologies for related compounds and are intended to serve as a guide for the preparation and utilization of this reagent in organic synthesis and drug discovery programs.

Introduction

This compound is a functionalized pyrrole derivative that holds significant potential as an intermediate in the synthesis of complex organic molecules. The pyrrole scaffold is a common motif in a wide range of biologically active natural products and pharmaceutical agents.[1][2][3][4] The presence of an acetyl group at the 2-position and a tosyl group on the nitrogen atom provides two distinct points for chemical modification. The tosyl group serves as a robust protecting group for the pyrrole nitrogen, which can be removed under specific conditions. It also influences the reactivity of the pyrrole ring, primarily through its electron-withdrawing nature. The acetyl group offers a versatile handle for a variety of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

These notes will detail two primary synthetic routes to access this compound and explore its potential applications as a synthetic intermediate.

Synthesis of this compound

Two principal strategies can be employed for the synthesis of this compound: the N-tosylation of 2-acetylpyrrole and the Friedel-Crafts acylation of 1-tosylpyrrole.

This approach involves the direct tosylation of commercially available 2-acetylpyrrole. The reaction proceeds by deprotonation of the pyrrole nitrogen with a suitable base, followed by quenching with p-toluenesulfonyl chloride (TsCl).[5]

Caption: Synthetic pathway for this compound via N-tosylation.

Experimental Protocol:

-

To a stirred solution of 2-acetylpyrrole (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous THF dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Table 1: Reaction Parameters for N-Tosylation of 2-Acetylpyrrole

| Parameter | Condition |

| Reactants | 2-Acetylpyrrole, p-Toluenesulfonyl Chloride |

| Base | Sodium Hydride (NaH) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Work-up | Aqueous quench, extraction |

| Purification | Column Chromatography |

This method involves the acylation of 1-tosylpyrrole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The regioselectivity of this reaction is highly dependent on the choice of Lewis acid. While strong Lewis acids like aluminum chloride (AlCl₃) tend to favor acylation at the 3-position, weaker Lewis acids may promote the formation of the 2-acetyl derivative.[6]

Caption: Friedel-Crafts acylation route to this compound.

Experimental Protocol:

-

To a stirred solution of 1-tosylpyrrole (1.0 eq.) in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere, add the Lewis acid (e.g., SnCl₄ or BF₃·OEt₂, 1.1 eq.) at 0 °C.

-

After stirring for 15 minutes, add acetyl chloride (1.2 eq.) dropwise.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of ice-water.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to separate the 2- and 3-acetylated isomers.

Table 2: Lewis Acid Influence on Friedel-Crafts Acylation of 1-Tosylpyrrole

| Lewis Acid | Predominant Isomer | Reference |

| AlCl₃ | 3-Acetyl | [6] |

| SnCl₄ | 2-Acetyl | [6] |

| BF₃·OEt₂ | 2-Acetyl | [6] |

Application Notes: Synthetic Utility of this compound

This compound is a valuable intermediate for the synthesis of a variety of more complex molecules. The following sections outline potential synthetic transformations.

The tosyl group can be removed to unveil the N-H pyrrole, which can be important for biological activity or for further N-functionalization.

Caption: Removal of the N-tosyl protecting group.